molecular formula C16H21NO3 B14657874 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester CAS No. 38428-16-9

1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester

Cat. No.: B14657874
CAS No.: 38428-16-9
M. Wt: 275.34 g/mol
InChI Key: PXSFFHCHRCZARW-UHFFFAOYSA-N
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Description

1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavorings. This particular compound features a quinoline ring, which is a heterocyclic aromatic organic compound with a nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester typically involves esterification reactions. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst. For this compound, the reaction would involve 1(2H)-Quinolinecarboxylic acid and 2-methylpropyl alcohol with an acid catalyst like sulfuric acid.

Industrial Production Methods

In industrial settings, the production of esters often involves continuous processes with optimized conditions to maximize yield and efficiency. The use of catalysts, controlled temperatures, and pressures are crucial to ensure the reaction proceeds efficiently. Additionally, purification steps such as distillation or crystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester can undergo various chemical reactions, including:

    Hydrolysis: Breaking down the ester into the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.

    Reduction: Reducing the ester to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Substituting the ethoxy group with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Various nucleophiles under controlled conditions.

Major Products

    Hydrolysis: 1(2H)-Quinolinecarboxylic acid and 2-methylpropyl alcohol.

    Reduction: Corresponding alcohol.

    Substitution: Depends on the nucleophile used.

Scientific Research Applications

1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its quinoline structure, which is common in many pharmaceuticals.

    Industry: Used in the production of fragrances and flavorings due to its ester functional group.

Mechanism of Action

The mechanism of action of 1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes, which is why quinoline derivatives are often studied for their anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.

    Isopropyl butyrate: An ester used in fragrances and as a solvent.

Uniqueness

1(2H)-Quinolinecarboxylic acid, 2-ethoxy-, 2-methylpropyl ester is unique due to its quinoline ring structure, which imparts specific chemical and biological properties not found in simpler esters. This makes it valuable in research and potential pharmaceutical applications.

Properties

CAS No.

38428-16-9

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

2-methylpropyl 2-ethoxy-2H-quinoline-1-carboxylate

InChI

InChI=1S/C16H21NO3/c1-4-19-15-10-9-13-7-5-6-8-14(13)17(15)16(18)20-11-12(2)3/h5-10,12,15H,4,11H2,1-3H3

InChI Key

PXSFFHCHRCZARW-UHFFFAOYSA-N

Canonical SMILES

CCOC1C=CC2=CC=CC=C2N1C(=O)OCC(C)C

Origin of Product

United States

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